

Spectroscopic and Synthetic Profile of 4-Ethoxy-3-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethoxy-3-nitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **4-Ethoxy-3-nitrobenzoic acid**, a valuable intermediate in organic synthesis and drug discovery. This document details available spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside a detailed experimental protocol for its preparation.

Physicochemical Properties

Property	Value
Chemical Formula	C ₉ H ₉ NO ₅
Molecular Weight	211.17 g/mol
Appearance	White crystalline solid
CAS Number	59719-77-6

Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data for **4-Ethoxy-3-nitrobenzoic acid** is not widely published, the following tables summarize available and predicted data based on analysis of analogous compounds and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H and ^{13}C NMR data based on spectral analysis of similar compounds. Actual experimental values may vary.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) / ppm	Multiplicity	Integration	Assignment
~8.2 - 8.4	d	1H	Ar-H (adjacent to COOH)
~7.9 - 8.1	dd	1H	Ar-H (adjacent to NO ₂)
~7.2 - 7.4	d	1H	Ar-H (adjacent to OCH ₂ CH ₃)
~4.2 - 4.4	q	2H	-OCH ₂ CH ₃
~1.4 - 1.6	t	3H	-OCH ₂ CH ₃
~11.0 - 13.0	s (broad)	1H	-COOH

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) / ppm	Assignment
~165 - 167	-COOH
~155 - 157	C-O (aromatic)
~140 - 142	C-NO ₂ (aromatic)
~133 - 135	C-H (aromatic)
~125 - 127	C-COOH (aromatic)
~115 - 117	C-H (aromatic)
~65 - 67	-OCH ₂ CH ₃
~14 - 16	-OCH ₂ CH ₃

Mass Spectrometry (MS)

Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts of **4-Ethoxy-3-nitrobenzoic acid**.[\[1\]](#)

Table 3: Predicted Mass Spectrometry Data[\[1\]](#)

Adduct	m/z
[M+H] ⁺	212.05535
[M+Na] ⁺	234.03729
[M-H] ⁻	210.04079
[M+NH ₄] ⁺	229.08189
[M+K] ⁺	250.01123

Infrared (IR) Spectroscopy

Predicted characteristic IR absorption bands based on the functional groups present in **4-Ethoxy-3-nitrobenzoic acid**.

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (Carboxylic acid)
3100 - 3000	Medium	C-H stretch (Aromatic)
2980 - 2850	Medium	C-H stretch (Aliphatic)
1710 - 1680	Strong	C=O stretch (Carboxylic acid)
1600 - 1585	Medium to Strong	C=C stretch (Aromatic)
1530 - 1500	Strong	N-O asymmetric stretch (Nitro group)
1350 - 1330	Strong	N-O symmetric stretch (Nitro group)
1300 - 1200	Strong	C-O stretch (Ether and Carboxylic acid)
1200 - 1000	Medium	C-O-C stretch (Ether)

Experimental Protocols

Synthesis of 4-Ethoxy-3-nitrobenzoic Acid

A common method for the synthesis of **4-Ethoxy-3-nitrobenzoic acid** is through the nitration of 4-ethoxybenzoic acid.[\[2\]](#)

Materials:

- 4-Ethoxybenzoic acid
- 60% Nitric acid
- Water
- Ice

Procedure:[2]

- Suspend 10.9 g of 4-ethoxybenzoic acid in 140 g of 60% nitric acid.
- Heat the suspension to 90°C over 30 minutes until the solid is completely dissolved.
- Stir the solution at 90°C for an additional 30 minutes to ensure the completion of the nitration reaction.
- Gradually cool the reaction mixture to room temperature, which will cause the product to crystallize.
- Collect the white crystalline product by filtration.
- Wash the collected product thoroughly with water.
- Dry the purified **4-Ethoxy-3-nitrobenzoic acid**. This method has been reported to yield a product with 99.4% purity and a yield of 87.8%.[2]

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A greater number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

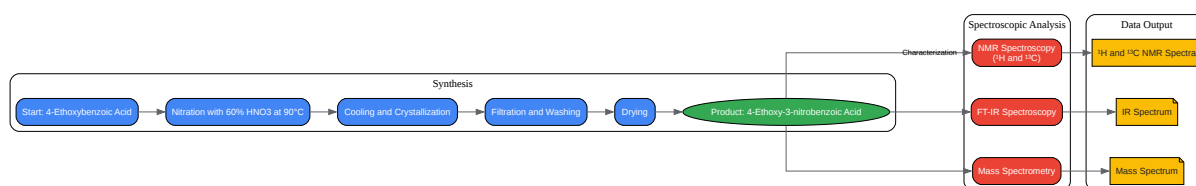
2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
- **Instrumentation:** A standard FT-IR spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., LC-MS or GC-MS).
- **Ionization:** Electrospray ionization (ESI) is a common technique for this type of molecule, typically producing protonated $[\text{M}+\text{H}]^+$ or deprotonated $[\text{M}-\text{H}]^-$ ions.
- **Analysis:** The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Experimental Workflow Diagram



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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References

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- 2. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
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